Elucidating the Structure of Mycaminose: A Technical Guide
Elucidating the Structure of Mycaminose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mycaminose, a 3,6-dideoxy-3-(dimethylamino)-D-glucose, is a crucial amino sugar component of various macrolide antibiotics, significantly influencing their pharmacokinetic and pharmacodynamic properties. A thorough understanding of its structure is paramount for the rational design of novel antibiotic derivatives with improved efficacy and reduced resistance. This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of mycaminose, tailored for professionals in chemical and pharmaceutical research.
Physicochemical Properties of Mycaminose
A foundational aspect of structure elucidation is the characterization of the molecule's basic physical and chemical properties. These data provide the initial parameters for analytical method development and structural hypothesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₄ | --INVALID-LINK--[1][2] |
| Molecular Weight | 191.22 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal | --INVALID-LINK--[1] |
| CAS Number | 519-21-1 | --INVALID-LINK--[1] |
Spectroscopic and Spectrometric Analysis
The core of mycaminose structure elucidation lies in the application of advanced spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for determining the connectivity and stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts of the Mycaminose Moiety in Tylosin (B1662201) A (in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1' | ~4.5 | ~103 |
| 2' | ~3.5 | ~72 |
| 3' | ~2.5 | ~60 |
| 4' | ~3.0 | ~74 |
| 5' | ~3.8 | ~70 |
| 6' | ~1.2 (d) | ~18 |
| N(CH₃)₂ | ~2.3 (s) | ~41 |
Note: These are approximate values derived from studies on tylosin A and may vary depending on the solvent and the specific macrolide structure. The signals for the mycaminose protons often overlap with other sugar protons in the full macrolide structure, necessitating 2D NMR experiments like COSY, HSQC, and HMBC for unambiguous assignment.[3][4][5]
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is critical for confirming the elemental composition of mycaminose and for studying its fragmentation pattern, which provides valuable structural information. Electron spray ionization (ESI) is a commonly employed technique for analyzing amino sugars.
Table 2: Predicted High-Resolution Mass Spectrometry Data for Mycaminose
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₈H₁₈NO₄⁺ | 192.1230 |
| [M+Na]⁺ | C₈H₁₇NNaO₄⁺ | 214.1050 |
The fragmentation of the protonated molecule [M+H]⁺ in tandem MS (MS/MS) experiments would be expected to involve characteristic losses, such as the neutral loss of water (H₂O) and fragmentation of the sugar ring. The dimethylamino group also influences the fragmentation pathway. A detailed analysis of the fragmentation pattern is essential for distinguishing mycaminose from its isomers.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable structure elucidation. The following sections outline key methodologies.
Isolation of Mycaminose from Macrolide Antibiotics
Objective: To hydrolyze a mycaminose-containing macrolide antibiotic and isolate the amino sugar for structural analysis.
Methodology: Acid Hydrolysis
-
Hydrolysis: Dissolve the macrolide antibiotic (e.g., tylosin) in an aqueous acid solution (e.g., 1-6 M HCl). The concentration and temperature will need to be optimized depending on the stability of the macrolide's lactone ring. Heat the mixture at a controlled temperature (e.g., 100-110°C) for a defined period (e.g., 4-24 hours) under an inert atmosphere to prevent degradation.[6][7][8][9]
-
Neutralization and Extraction: After hydrolysis, cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH or an ion-exchange resin). The aglycone and other hydrophobic components can be removed by extraction with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).
-
Purification: The aqueous layer containing the hydrophilic amino sugar can be further purified using techniques such as column chromatography (e.g., with a cation-exchange resin) or preparative high-performance liquid chromatography (HPLC) to yield pure mycaminose.
NMR Spectroscopic Analysis
Objective: To acquire detailed 1D and 2D NMR spectra of mycaminose to determine its chemical structure and stereochemistry.
Methodology:
-
Sample Preparation: Dissolve a purified sample of mycaminose (typically 1-10 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD). For samples in D₂O, the pH should be adjusted to prevent anomerization or degradation.
-
1D NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to determine the chemical shifts of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the sugar ring.
-
High-Resolution Mass Spectrometry Analysis
Objective: To determine the accurate mass and elemental composition of mycaminose and to elucidate its fragmentation pathways.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified mycaminose in a suitable solvent compatible with electrospray ionization (e.g., methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid to promote protonation).
-
Mass Spectrometry:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an electrospray ionization (ESI) source.
-
Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) at varying collision energies.
-
Acquire the product ion spectra to identify the characteristic fragment ions. Analysis of these fragments will reveal the structure of the molecule.[11][12][13][14][15]
-
Biosynthesis of Mycaminose
The elucidation of the mycaminose biosynthetic pathway provides an alternative route to obtaining this sugar and offers opportunities for metabolic engineering.
In Vivo Reconstitution of the Mycaminose Biosynthetic Pathway
Objective: To produce mycaminose by expressing the relevant biosynthetic genes in a heterologous host.
Logical Workflow for Heterologous Expression:
Experimental Protocol Outline:
-
Gene Cluster Identification and Cloning: Identify the mycaminose biosynthetic genes from the genome of a producer organism like Streptomyces fradiae. Amplify these genes using PCR and clone them into a suitable Streptomyces expression vector.
-
Host Strain and Transformation: Choose a suitable heterologous host, such as a genome-minimized Streptomyces strain that does not produce interfering secondary metabolites.[16] Introduce the expression vector into the host strain using established transformation protocols (e.g., protoplast transformation).[17][18]
-
Fermentation and Expression: Cultivate the recombinant Streptomyces strain in a suitable fermentation medium. Induce the expression of the cloned genes at the appropriate growth phase.
-
Product Isolation and Analysis: After a suitable fermentation period, extract the secondary metabolites from the culture broth and mycelium. Purify the target compounds containing mycaminose using chromatographic techniques. Confirm the structure of the produced mycaminose-containing molecules using NMR and MS as described above.
Chemical Degradation for Structural Confirmation
Chemical degradation methods can be employed to break down the mycaminose molecule into smaller, identifiable fragments, providing further confirmation of its structure.
Logical Flow of Chemical Degradation:
Protocol Outline for Oxidative Cleavage:
-
Periodate (B1199274) Oxidation: Treat a known amount of mycaminose with a solution of sodium periodate (NaIO₄). This will cleave the vicinal diol functionalities.
-
Reduction: Reduce the resulting aldehydes with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form stable alcohols.
-
Analysis of Products: Analyze the resulting fragments by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization, or by NMR spectroscopy. The identity of these fragments can be used to deduce the positions of the hydroxyl groups in the original mycaminose molecule.
This technical guide provides a comprehensive framework for the structure elucidation of mycaminose. By combining detailed spectroscopic and spectrometric analysis with robust experimental protocols for isolation, biosynthesis, and chemical degradation, researchers can gain a complete understanding of this vital amino sugar, paving the way for the development of next-generation macrolide antibiotics.
References
- 1. Mycaminose | C8H17NO4 | CID 160504 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. acid hydrolysis procedure: Topics by Science.gov [science.gov]
- 8. acid hydrolysis step: Topics by Science.gov [science.gov]
- 9. usp.org [usp.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. preprints.org [preprints.org]
- 14. Systematic classification of unknown metabolites using high-resolution fragmentation mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Genome-minimized Streptomyces host for the heterologous expression of secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
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